molecular formula C13H11F3N2O3 B8404583 ethyl 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate

ethyl 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate

Cat. No.: B8404583
M. Wt: 300.23 g/mol
InChI Key: YYIXIHDJQDVVCB-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H11F3N2O3 and its molecular weight is 300.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11F3N2O3

Molecular Weight

300.23 g/mol

IUPAC Name

ethyl 1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxylate

InChI

InChI=1S/C13H11F3N2O3/c1-2-20-12(19)9-7-17-18(8-9)10-3-5-11(6-4-10)21-13(14,15)16/h3-8H,2H2,1H3

InChI Key

YYIXIHDJQDVVCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl 4-pyrazolecarboxylate (500 mg), 4-(trifluoromethoxy)iodobenzene (1.00 g), trans-1,2-bis(methylamino)cyclohexane (100 mg), copper iodide (70 mg) and cesium carbonate (1.7 g) in dioxane (5.0 mL) was stirred while heating at 100° C. for 5 hr. The reaction mixture was filtered through Celite and the solvent was then distilled off under reduced pressure. The resulting residue was purified by column chromatography (silica gel cartridge, hexane:ethyl acetate=98:2-80:20) to afford ethyl 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate (100 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of aminopyrazole 115 (1.850 g, 5.87 mmol) and isoamyl nitrite (0.83 mL, 6.18 mmol) in THF (20 mL) was refluxed for 14 h, then further isoamyl nitrite (0.83 mL, 6.18 mmol) was added and the solution was refluxed for 6 h. The solvent was removed under reduced pressure to give a solid, which was recrystallised (EtOH) to give ethyl 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate (116) (1.527 g, 87%) as white flakes: mp 114-116° C.; 1H NMR (CDCl3) δ 8.38 (d, J=0.5 Hz, 1H), 8.10 (s, 1H), 7.74 (d, J=9.1 Hz, 2H), 7.34 (d, J=9.1 Hz, 2H), 4.35 (q, J=7.1 Hz, 2H), 1.38 (t, J=7.1 Hz, 3H). APCI MS m/z 301 [M+H]+.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step Two

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